molecular formula C9H13N B1583359 2-Butylpyridine CAS No. 5058-19-5

2-Butylpyridine

Cat. No.: B1583359
CAS No.: 5058-19-5
M. Wt: 135.21 g/mol
InChI Key: ADSOSINJPNKUJK-UHFFFAOYSA-N
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Description

2-Butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a butyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2-Butylpyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with butyl halides in the presence of a base. For example, the reaction of pyridine with butyl bromide in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of palladium-catalyzed cross-coupling reactions. This method allows for the efficient production of this compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Butylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Mechanism of Action

The mechanism by which 2-Butylpyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

2-Butylpyridine can be compared with other alkylated pyridines such as 2-Methylpyridine and 2-Ethylpyridine. While all these compounds share a similar pyridine core, the length and structure of the alkyl group can significantly influence their chemical properties and reactivity. For example, this compound has a longer alkyl chain compared to 2-Methylpyridine, which can affect its solubility and boiling point .

List of Similar Compounds

Properties

IUPAC Name

2-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSOSINJPNKUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198597
Record name 2-Butylpyridine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-19-5
Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-butylpyridine
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Record name 2-BUTYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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